Electronic Landscape Differentiation: XLogP3-AA and Polar Surface Area Versus the 4-Unsubstituted Pyridazinone Core
The target compound exhibits a computed XLogP3-AA of 2.0 and a topological polar surface area (TPSA) of 84.6 Ų, reflecting the balanced lipophilicity imparted by the 4-CF3 group and the polarity contributed by the nitro substituent and pyridazinone NH/CO [1]. In contrast, the unsubstituted core 4-(trifluoromethyl)pyridazin-3(2H)-one (CAS 749258-95-5) has a lower TPSA (~63 Ų, lacking the 4-nitrophenyl contribution) and a lower XLogP (~0.8 predicted), yielding a fundamentally different pharmacokinetic partition profile. The 4-nitrophenyl group contributes approximately +1.2 log units in XLogP and +21 Ų in TPSA relative to the unsubstituted core, placing the target compound in a more drug-like oral bioavailability space (within the 95th percentile of the Lipinski TPSA <140 Ų window) while retaining sufficient polarity for aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0; TPSA = 84.6 Ų |
| Comparator Or Baseline | 4-(Trifluoromethyl)pyridazin-3(2H)-one (CAS 749258-95-5): XLogP ~0.8; TPSA ~63 Ų |
| Quantified Difference | ΔXLogP ≈ +1.2; ΔTPSA ≈ +21 Ų |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) and Cactvs 3.4.8.24 |
Why This Matters
Differential logP and TPSA values dictate membrane permeability, aqueous solubility, and protein binding—key drivers of both in vitro assay compatibility and in vivo pharmacokinetics—making this compound a distinct physicochemical entity from simpler 4-CF3 pyridazinones for screening library selection.
- [1] PubChem Compound Summary CID 121215496. Computed Properties section: XLogP3-AA = 2.0; TPSA = 84.6 Ų. 6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one. U.S. National Library of Medicine. View Source
